
5-Methyl-3-phenyl-1H-indole-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-3-phenyl-1H-indole-2-carbohydrazide is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in various natural compounds, including tryptophan and plant hormones like indole-3-acetic acid
Métodos De Preparación
The synthesis of 5-Methyl-3-phenyl-1H-indole-2-carbohydrazide typically involves the conversion of indole-2-carboxylic acid to methyl 1H-indole-2-carboxylate in the presence of sulfuric acid in methanol. The obtained compound is then converted to 1H-indole-2-carbohydrazide using hydrazine in ethanol . This method is widely used in laboratory settings for the preparation of indole derivatives.
Análisis De Reacciones Químicas
5-Methyl-3-phenyl-1H-indole-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-Methyl-3-phenyl-1H-indole-2-carbohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-Methyl-3-phenyl-1H-indole-2-carbohydrazide involves its interaction with biological targets through hydrogen bonding and hydrophobic interactions. The nitrogen heteroatom in the indole ring acts as a hydrogen bond acceptor, allowing the compound to bind to various molecular targets . This binding can modulate cellular pathways and exert therapeutic effects.
Comparación Con Compuestos Similares
5-Methyl-3-phenyl-1H-indole-2-carbohydrazide can be compared with other indole derivatives such as:
5-Fluoro-3-phenyl-1H-indole-2-carbohydrazide: Known for its antiviral properties.
5-Bromo-3-phenyl-1H-indole-2-carbohydrazide: Exhibits potent anticancer activity.
3-Phenyl-1H-indole-2-carbohydrazide: Used in the synthesis of various pharmacologically active compounds.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Propiedades
Número CAS |
105492-13-5 |
|---|---|
Fórmula molecular |
C16H15N3O |
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
5-methyl-3-phenyl-1H-indole-2-carbohydrazide |
InChI |
InChI=1S/C16H15N3O/c1-10-7-8-13-12(9-10)14(11-5-3-2-4-6-11)15(18-13)16(20)19-17/h2-9,18H,17H2,1H3,(H,19,20) |
Clave InChI |
VVXDYTAJHUUMKL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)NC(=C2C3=CC=CC=C3)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{Chloro[(4-chlorophenyl)sulfanyl]methyl}(trimethyl)silane](/img/structure/B14329202.png)

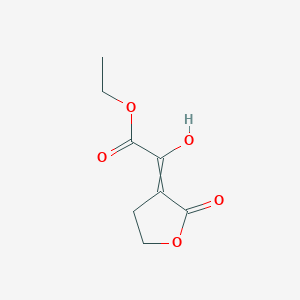

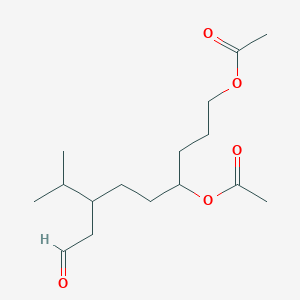
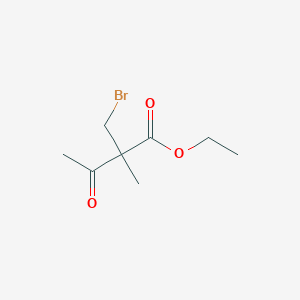
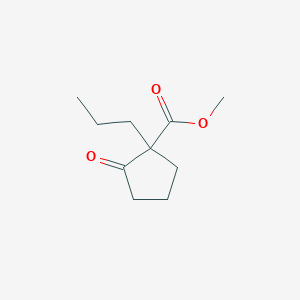
![1-Methyl-4-methylidenebicyclo[3.2.0]heptan-6-one](/img/structure/B14329242.png)
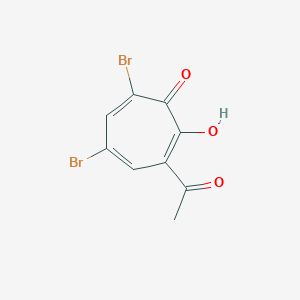
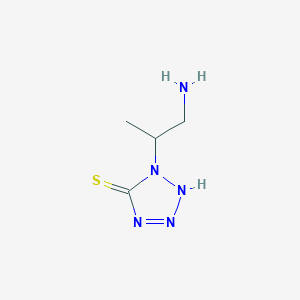
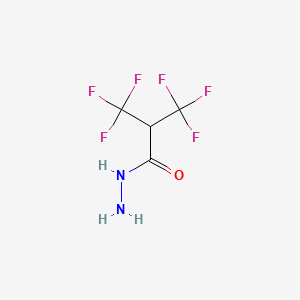

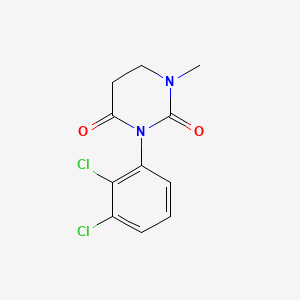
![N'-[[4-(dimethylamino)phenyl]methyl]pyridine-4-carbohydrazide](/img/structure/B14329286.png)
